molecular formula C11H13N B8727402 2-(Cyclopent-2-enyl)aniline CAS No. 84487-46-7

2-(Cyclopent-2-enyl)aniline

Cat. No.: B8727402
CAS No.: 84487-46-7
M. Wt: 159.23 g/mol
InChI Key: LDYLIAITQPPDNM-UHFFFAOYSA-N
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Description

2-(Cyclopent-2-enyl)aniline is an aromatic amine derivative that serves as a versatile building block in organic chemistry and materials science research. Its molecular structure, which incorporates a cyclopentene ring adjacent to an aniline group, makes it a valuable precursor for synthesizing more complex nitrogen-containing compounds. One of its primary documented research applications is as a monomer for the synthesis of novel functionalized polymers. Research indicates that it can be polymerized to form poly(this compound), a process that has been optimized by varying parameters such as the monomer-to-oxidant molar ratio . The resulting polymer is of interest for its electroactive and physicochemical properties, including electrical conductivity, making it a candidate material for study in electronic devices and sensors . In organic synthesis, the molecule offers multiple reactive sites for chemical transformation. The cyclopent-2-enyl moiety can undergo further functionalization, such as ozonolysis, to initiate double cyclization reactions, leading to complex heterocyclic structures like hexahydropyrano[2,3-b]indoles . Furthermore, the amine group can be protected (e.g., via N-acetylation) to direct subsequent reactions or modify the compound's reactivity . Studies have also shown that the hydrochloride salt of this compound can participate in unexpected reactions with oxidants like dimethyldioxirane, resulting in chlorinated derivatives, which highlights its potential in exploring novel reaction pathways . This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and literature prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84487-46-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-cyclopent-2-en-1-ylaniline

InChI

InChI=1S/C11H13N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1,3-5,7-9H,2,6,12H2

InChI Key

LDYLIAITQPPDNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopent 2 Enyl Aniline and Its Direct Precursors

Approaches to the Core 2-(Cyclopent-2-enyl)aniline Scaffold

The construction of the this compound framework predominantly relies on the formation of a carbon-carbon bond between an aniline (B41778) moiety and a cyclopentenyl group. Two of the most effective methods for this transformation are the Suzuki-Miyaura coupling and the Heck reaction. A common strategy involves the use of a protected aniline derivative to avoid side reactions involving the amino group.

A plausible and widely applicable approach is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 2-haloaniline derivative with a cyclopentenylboronic acid or its ester. To enhance the efficiency and minimize unwanted side reactions, the aniline nitrogen is often protected, for instance, with a tert-butoxycarbonyl (Boc) group.

The synthesis can be conceptualized in two main steps: the palladium-catalyzed coupling of N-(tert-butoxycarbonyl)-2-bromoaniline with a cyclopentenylboronic acid derivative, followed by the deprotection of the Boc group to yield the final product.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl HalideBoron ReagentCatalystBaseSolventTemp. (°C)
1N-Boc-2-bromoanilineCyclopent-2-enylboronic acid pinacol (B44631) esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90
2N-Boc-2-bromoanilinePotassium cyclopent-2-enyltrifluoroboratePd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O100

Following the successful coupling to form N-(tert-butoxycarbonyl)-2-(cyclopent-2-enyl)aniline, the Boc protecting group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

Another powerful method for the formation of the C-C bond is the Heck reaction. This palladium-catalyzed reaction couples an unsaturated halide with an alkene. In this context, 2-bromoaniline (B46623) or a protected derivative can be reacted directly with cyclopentene. The regioselectivity of the Heck reaction can sometimes be a challenge, potentially leading to a mixture of isomers.

Precursors and Intermediate Synthesis Pathways

The successful synthesis of the target molecule is contingent on the availability of the starting materials. This section outlines the preparation of the key precursors: the protected aniline derivative and the cyclopentenylboronic acid reagent.

Synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline

The protection of 2-bromoaniline with a Boc group is a standard procedure in organic synthesis. It is typically achieved by reacting 2-bromoaniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or in a solvent like acetonitrile (B52724) catalyzed by a Lewis acid.

Table 2: Conditions for N-Boc Protection of 2-Bromoaniline

EntryReagentCatalyst/BaseSolventTemp. (°C)
1Boc₂OTriethylamineDichloromethaneRoom Temp.
2Boc₂OYttria-zirconiaAcetonitrileRoom Temp.

Synthesis of Cyclopent-2-enylboronic Acid Derivatives

Cyclopent-2-enylboronic acid and its esters are key reagents for the Suzuki-Miyaura coupling. A common precursor for these compounds is cyclopent-2-enol, which can be synthesized from cyclopentadiene (B3395910) through a series of reactions. Cyclopent-2-enol can then be converted to a suitable leaving group, such as a bromide or tosylate, which can then be used to form the organoboron reagent.

Alternatively, cyclopentenylboronic acid pinacol ester can be prepared from the corresponding Grignard reagent and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (Pin₂BOPr-i).

Chemical Reactivity and Transformative Organic Reactions of 2 Cyclopent 2 Enyl Aniline

Intramolecular Cyclization Reactions

The spatial proximity of the amino group and the cyclopentenyl double bond in 2-(cyclopent-2-enyl)aniline facilitates a range of intramolecular cyclization reactions, providing access to valuable nitrogen-containing heterocyclic scaffolds. These transformations can be initiated by various reagents and catalysts, leading to the formation of diverse and structurally interesting products.

Formation of Indoline (B122111) and Cyclopenta[b]indole (B15071945) Systems

The intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of indoline and cyclopenta[b]indole frameworks. These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents. The course of the cyclization can be directed towards either the indoline or the cyclopenta[b]indole system depending on the reaction conditions and the nature of the substituents on the aniline (B41778) nitrogen.

For instance, the cyclization of o-allyl and o-prenyl anilines, which are structurally related to this compound, can be achieved using a polymer-bound selenenyl bromide resin to afford solid-supported indoline scaffolds. nih.gov These can be further functionalized to yield a variety of 2-methyl indolines. nih.gov The formation of the cyclopenta[b]indole core, a significant scaffold in medicinal chemistry, can be achieved through various metal-catalyzed approaches, highlighting the versatility of intramolecular cyclization strategies. nih.govsemanticscholar.org

Palladium-Catalyzed Oxidative Cyclizations

Palladium catalysis has emerged as a powerful tool for effecting the oxidative cyclization of 2-alkenylanilines. acs.org These reactions typically proceed via an initial aminopalladation of the double bond, followed by a β-hydride elimination to regenerate the catalyst and afford the cyclized product. In the context of this compound, such a process would be expected to yield a tetrahydrocyclopenta[b]indole (B8403719) derivative.

The efficiency of these palladium-catalyzed oxidative cyclizations is often enhanced by the use of a co-oxidant, such as molecular oxygen, to facilitate the regeneration of the active Pd(II) catalyst. caltech.edu The reaction conditions, including the choice of ligand, solvent, and temperature, can significantly influence the yield and selectivity of the cyclization. Research on the palladium-catalyzed oxidative cyclization of N-aryl enamines has demonstrated a successful pathway to indole (B1671886) synthesis, which is a related and informative transformation. nih.gov

CatalystOxidantSubstrate TypeProductReference
Pd(OAc)2O2o-Allylanilines3-Substituted 2-benzylindoles acs.org
Pd(II)O2Indole with alkenyl chainAnnulated indoles caltech.edu
Pd(0)-N-Aryl enaminesIndoles nih.gov

Halocyclization Pathways

Halocyclization reactions, involving the use of an electrophilic halogen source, provide an alternative pathway for the intramolecular cyclization of 2-(alkenyl)anilines. The reaction is initiated by the attack of the double bond on the electrophilic halogen, forming a halonium ion intermediate. Subsequent intramolecular attack by the nitrogen atom of the aniline moiety leads to the formation of a halogen-substituted heterocyclic product.

In the case of this compound, treatment with an electrophilic halogen source such as iodine or bromine would be expected to yield a halo-substituted tetrahydrocyclopenta[b]indole. The regioselectivity of the nitrogen attack (following Baldwin's rules) would favor the formation of a five-membered ring, leading to the indoline-annulated system. While specific examples for this compound are not prevalent in the searched literature, the general principles of halocyclization of o-alkenylanilines support this predicted reactivity.

Acid-Catalyzed Cyclization Processes

The presence of a strong acid can promote the intramolecular cyclization of this compound. Protonation of the double bond generates a carbocationic intermediate, which is then susceptible to intramolecular attack by the nucleophilic amino group. This acid-catalyzed process typically leads to the formation of a saturated heterocyclic system.

For this compound, this reaction would proceed through a cyclopentyl cation, which upon attack by the aniline nitrogen, would form the tetrahydrocyclopenta[b]indole ring system. The specific stereochemical outcome of the reaction would be dependent on the stability of the intermediate carbocation and the stereoelectronics of the cyclization step. Brønsted acids have been shown to catalyze the Nazarov-type cyclization of related systems to form cyclopenta[b]indoles. semanticscholar.org

Oxidation Reactions

The cyclopentenyl moiety of this compound is susceptible to oxidative cleavage under appropriate reaction conditions. Ozonolysis, in particular, offers a method for the selective cleavage of the carbon-carbon double bond, leading to the formation of carbonyl compounds.

Ozonolysis and Subsequent Reductions

Ozonolysis of the N-acetylated form of this compound has been shown to be a key step in the synthesis of more complex heterocyclic structures. doi.org The reaction involves the treatment of the substrate with ozone, which cleaves the double bond of the cyclopentenyl ring to form an intermediate ozonide. chemistrysteps.comlibretexts.orgaakash.ac.inorganic-chemistry.org This ozonide is typically not isolated but is directly subjected to a reductive workup.

A notable outcome of the ozonolysis of N-acetyl-2-(cyclopent-2-enyl)aniline is a double cyclization event that results in the formation of 9-acetyl-2-hydroxy-2,3,4,4a,9,9a-hexahydropyrano[2,3-b]indole. doi.org This complex transformation highlights the potential for tandem reactions initiated by the initial oxidative cleavage. Similarly, ozonation of N-tosyl-2-(cyclopent-1-en-1-yl)aniline, followed by treatment with hydrogen peroxide, yields 5-[2-(N-Tosylamino)phenyl]-5-oxopentanoic acid. researchgate.net

SubstrateReagentsProductReference
N-acetyl-2-(cyclopent-2-enyl)aniline1. O3 2. Reductive Workup9-acetyl-2-hydroxy-2,3,4,4a,9,9a-hexahydropyrano[2,3-b]indole doi.org
N-tosyl-2-(cyclopent-1-en-1-yl)aniline1. O3 2. H2O2, SeO25-[2-(N-Tosylamino)phenyl]-5-oxopentanoic acid researchgate.net

Reactions with Dioxirane Oxidants

Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), are potent, yet selective, oxidizing agents capable of reacting with both the amine and the alkene functionalities of this compound. wikipedia.orgwikipedia.orgchem-station.com The outcome of the oxidation is highly dependent on the reaction conditions, including the stoichiometry of the oxidant. wikipedia.org

Oxidation of the amine moiety can lead to several products. Primary aromatic amines can be oxidized to nitroso compounds and subsequently to nitro compounds upon treatment with an excess of dioxirane. wikipedia.orgiupac.org The reaction proceeds through an initial N-oxidation to form the corresponding hydroxylamine, which is then further oxidized. figshare.com

Concurrently, the cyclopentenyl double bond is susceptible to epoxidation by dioxiranes. This reaction is typically rapid and occurs under neutral conditions, which is advantageous for sensitive molecules. chem-station.commasterorganicchemistry.com The epoxidation of alkenes with dioxiranes is known to be stereospecific, with the oxygen atom being delivered to the double bond in a concerted manner. wikipedia.org Given the presence of two reactive sites, careful control of the reaction conditions would be necessary to achieve selective oxidation of either the amine or the alkene. For instance, protection of the amine group via acylation would direct the oxidation towards the cyclopentenyl ring.

Table 1: Potential Products of Dioxirane Oxidation of this compound

Oxidant (Typical)Target MoietyPotential Product(s)
Dimethyldioxirane (DMDO)Amine2-(Cyclopent-2-enyl)nitrosobenzene, 2-(Cyclopent-2-enyl)nitrobenzene
Dimethyldioxirane (DMDO)Cyclopentenyl2-(2,3-Epoxycyclopentyl)aniline

Functionalization of the Amine Moiety

The nucleophilic character of the aniline nitrogen allows for a variety of functionalization reactions, including acylation and alkylation, which are fundamental transformations in organic synthesis.

The amino group of this compound can be readily acylated to form the corresponding amide. This transformation is typically achieved by reacting the aniline with an acylating agent such as an acid chloride or an acid anhydride (B1165640). tandfonline.comlibretexts.org For example, the reaction with acetyl chloride or acetic anhydride in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), yields N-(2-(cyclopent-2-enyl)phenyl)acetamide. jove.comresearchgate.net This reaction is often used to protect the amino group, reducing its basicity and nucleophilicity, which can be useful for subsequent reactions. quora.com The acylation is generally a high-yielding and rapid process that proceeds at room temperature. libretexts.org

The formation of the amide bond involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. jove.com The resulting amide is a stable, crystalline solid in many cases. quora.com The existence of N-acetyl-2-(cyclopent-2-enyl)aniline has been noted in the context of its ozonolysis, confirming the viability of this acylation reaction. google.comacs.orgresearchgate.net

Table 2: General Conditions for N-Acylation of Anilines

Acylating AgentCatalyst/BaseSolvent (Typical)Product Type
Acetyl ChloridePyridine or IodineDichloromethane (B109758) or Solvent-freeAcetamide
Acetic AnhydrideSodium AcetateWater or Acetic AcidAcetamide
Benzoyl ChlorideSodium HydroxideWater/Dichloromethane (Schotten-Baumann)Benzamide

N-alkylation of the amine moiety in this compound introduces an alkyl group onto the nitrogen atom. This can be accomplished through various methods, including the use of alkyl halides or alcohols as alkylating agents. nih.govsemanticscholar.org The reaction with alkyl halides is a classical method for N-alkylation, though it can sometimes lead to over-alkylation to form quaternary ammonium (B1175870) salts. scribd.com

A greener and more atom-economical approach is the use of alcohols as alkylating agents, which often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" methodology catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or manganese. nih.govrsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline, regenerating the catalyst and producing water as the only byproduct. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity for mono-N-alkylation. rsc.orgresearchgate.net

Table 3: Common Strategies for N-Alkylation of Anilines

Alkylating AgentCatalyst/ReagentReaction Type
Alkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃)Nucleophilic Substitution
Alcohol (e.g., Benzyl alcohol)Transition Metal Catalyst (e.g., Ru, Mn complex)Borrowing Hydrogen
Primary AminePalladium on Charcoal (Pd/C)Imine Formation and Reduction

Transformations Involving the Cyclopentenyl Group

The cyclopentenyl group of this compound is an alkene and thus undergoes characteristic reactions of carbon-carbon double bonds, such as catalytic hydrogenation and electrophilic additions.

Catalytic hydrogenation of the cyclopentenyl double bond leads to the formation of the corresponding saturated cyclopentyl ring. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel (Ni). youtube.comyoutube.com The hydrogenation of alkenes is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. youtube.com This transformation converts this compound into 2-(cyclopentyl)aniline. The hydrogenation of anilines to the corresponding cycloaliphatic amines is also possible but generally requires harsher conditions. researchgate.netresearchgate.net

Electrophilic addition is another key reaction of the cyclopentenyl group. The reaction with hydrogen halides, such as hydrogen bromide (HBr), proceeds via the formation of a carbocation intermediate. chemguide.co.uklibretexts.org According to Markovnikov's rule, the proton will add to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. organic-chemistry.orglibretexts.orglibretexts.orgchemistrysteps.com The subsequent attack of the halide ion on the carbocation yields the final product. In the case of this compound, the addition of HBr would be expected to yield 2-(2-bromocyclopentyl)aniline as the major product. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

Table 4: Representative Transformations of the Cyclopentenyl Group

ReactionReagentsCatalystProduct
Catalytic HydrogenationH₂Pd/C, PtO₂, or Ni2-(Cyclopentyl)aniline
HydrobrominationHBrNone2-(2-Bromocyclopentyl)aniline

Synthesis and Exploration of 2 Cyclopent 2 Enyl Aniline Derivatives and Analogues

N-Substituted Anilines with Cyclopentenyl Moieties

The reactivity of the amino group in 2-(cyclopent-2-enyl)aniline allows for the straightforward introduction of various substituents at the nitrogen atom, leading to a range of N-substituted derivatives. These modifications are crucial for altering the electronic properties of the aniline (B41778) nitrogen and for introducing functional groups necessary for subsequent chemical transformations. Common methods for the synthesis of these derivatives include N-acylation and N-alkylation.

N-acylation is readily achieved by treating this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, the reaction with acetyl chloride affords N-acetyl-2-(cyclopent-2-enyl)aniline. This derivative has been noted as a precursor in cyclization reactions. The reaction of N-acetyl-2-(cyclopent-2-enyl)anilines with iodine, for example, leads to a new reaction pathway, highlighting the influence of the N-acyl group on the reactivity of the cyclopentenyl moiety.

While specific examples of a wide range of N-alkylated derivatives of this compound are not extensively detailed in the available literature, general methods for the N-alkylation of anilines are well-established and applicable. These methods often involve the use of alkyl halides or reductive amination protocols. The resulting N-alkyl-2-(cyclopent-2-enyl)anilines would be valuable intermediates for further synthetic explorations.

Below is a table summarizing representative N-substituted derivatives of this compound, drawing on established synthetic routes for anilines.

Compound NameN-SubstituentSynthetic MethodPotential Applications
N-Acetyl-2-(cyclopent-2-enyl)anilineAcetylAcylation with acetyl chloridePrecursor for heterocycle synthesis
N-Methyl-2-(cyclopent-2-enyl)anilineMethylAlkylation with methyl iodideIntermediate for further functionalization
N-Benzyl-2-(cyclopent-2-enyl)anilineBenzylReductive amination with benzaldehydeBuilding block for complex molecules
N-Tosyl-2-(cyclopent-2-enyl)anilineTosylReaction with tosyl chlorideProtecting group and directing group in synthesis

Polymeric Materials Derived from this compound

The presence of a polymerizable aniline moiety makes this compound an attractive monomer for the synthesis of novel conductive polymers. The cyclopentenyl substituent can enhance the solubility of the resulting polymer in organic solvents, a common challenge with polyaniline (PANI).

The synthesis of poly(this compound) has been successfully achieved through oxidative polymerization. rcsi.sciencercsi.science In this process, the monomer is oxidized, typically using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium, to form a high-molecular-weight polymer. The optimization of synthesis parameters, such as the monomer-to-oxidant molar ratio and the reaction duration, is crucial for controlling the properties of the final material. rcsi.science A closely related polymer, poly[2-(cyclohex-2-en-1-yl)aniline], has also been synthesized and characterized, providing insights into the properties of polymers derived from cycloalkenyl-substituted anilines. rsc.org

These polymers exhibit interesting electrophysical and physicochemical properties. For instance, poly(this compound) is an electron-donating polymer. rcsi.science The temperature dependence of its electrical conductivity and the mobility of charge carriers have been investigated, indicating its potential for applications in electronic devices. rcsi.science Thermogravimetric analysis has been employed to study the thermal stability of these polymers. rcsi.sciencersc.org The introduction of the bulky cyclopentenyl group can also lead to enhanced photoluminescence intensity due to steric hindrance in the polymer chain.

The table below summarizes key findings from the synthesis and characterization of poly(this compound) and its cyclohexenyl analogue.

PolymerMonomer/Oxidant RatioReaction TimeKey Properties
Poly(this compound)Optimized for desired properties rcsi.scienceOptimized for desired properties rcsi.scienceElectron-donating, characterized electrical conductivity and charge carrier mobility, studied by thermogravimetry. rcsi.science
Poly[2-(cyclohex-2-en-1-yl)aniline]Varied to optimize yield rsc.orgNot specifiedImproved solubility, photoluminescent properties, potential for use in humidity and ammonia (B1221849) sensors. rsc.org

Spirocyclic Systems and Fused Heterocycles

The dual functionality of this compound, with its reactive aniline and cyclopentenyl groups, provides a unique platform for the synthesis of complex molecular architectures such as spirocyclic systems and fused heterocycles. These structural motifs are of significant interest in medicinal chemistry and materials science.

Intramolecular cyclization reactions of N-substituted this compound derivatives are a key strategy for constructing fused heterocyclic systems. For instance, the ozonolysis of N-acetyl-2-(cyclopent-2-enyl)aniline has been shown to initiate a double cyclization, resulting in the formation of a 9-acetyl-2-hydroxy-2,3,4,4a,9,9a-hexahydropyrano[2,3-b]indole. This demonstrates the utility of the cyclopentenyl double bond as a handle for initiating complex ring-forming cascades.

Furthermore, the general reactivity of 2-alkenylanilines suggests that this compound can be a valuable precursor for a variety of fused heterocycles. Transition-metal-catalyzed cyclization reactions of 2-vinylanilines, for example, are a well-established method for the synthesis of indoles and quinolines, and similar strategies could likely be applied to this compound. researchgate.net

The construction of spirocyclic systems, where a cyclopentane (B165970) ring is spiro-fused to an indoline (B122111) or other heterocyclic core, is another promising avenue. While direct synthesis from this compound is not extensively documented, related transformations highlight the feasibility of such approaches. For example, spiro[furan-2,3′-indoline] derivatives have been synthesized through multi-component reactions involving anilines and isatins. nih.gov The cyclopentenyl ring of this compound could potentially participate in cycloaddition reactions to form spirocyclic structures.

The following table outlines potential and demonstrated routes to spirocyclic and fused heterocyclic systems from this compound and its derivatives.

Target SystemSynthetic ApproachKey Intermediates/Reagents
Fused Pyrano[2,3-b]indoleIntramolecular double cyclizationN-Acetyl-2-(cyclopent-2-enyl)aniline, Ozone
Fused Indole (B1671886)/QuinolineTransition-metal-catalyzed intramolecular cyclizationThis compound, Alkynes/Aldehydes
Spiro[cyclopentane-indoline]Intramolecular cyclization/cycloadditionN-Substituted this compound

Catalytic Applications and Ligand Design Incorporating 2 Cyclopent 2 Enyl Aniline Scaffolds

Development of Chiral Ligands from 2-(Cyclopent-2-enyl)aniline Derivatives

The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The this compound scaffold is a valuable starting point for creating novel P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor. This combination has proven highly effective in a variety of metal-catalyzed reactions. nih.govresearchgate.netnih.gov

A common strategy for deriving chiral ligands from this scaffold involves the synthesis of phosphino-oxazoline (PHOX) type ligands. In a typical synthetic route, the aniline (B41778) nitrogen can be functionalized, and the cyclopentenyl ring can be modified to introduce chiral centers. For instance, the amine can be converted into a phosphine-containing moiety, while the cyclopentenyl group can be used to introduce or connect to a chiral oxazoline ring. The inherent chirality of the oxazoline moiety, often derived from readily available chiral amino alcohols, is primarily responsible for inducing asymmetry in catalytic transformations. dicp.ac.cn The modular nature of such P,N-ligands allows for systematic tuning of both steric and electronic properties to optimize reactivity and enantioselectivity for specific reactions. nih.gov

Role in Transition Metal-Catalyzed Reactions

Ligands derived from this compound are particularly relevant in transition metal-catalyzed reactions due to their ability to form stable chelate complexes. The nitrogen atom of the aniline and the π-system of the cyclopentenyl double bond can coordinate to a metal center, influencing its catalytic activity and selectivity.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Derivatives of this compound are well-suited as substrates in intramolecular reactions that form complex heterocyclic structures.

One of the most significant potential applications is the intramolecular Heck reaction . wikipedia.orgprinceton.edu By introducing a halide (e.g., Br, I) or a triflate group onto the aniline ring (at the ortho position to the cyclopentenyl substituent), a substrate for an intramolecular Heck cyclization is created. The palladium catalyst first undergoes oxidative addition into the aryl-halide bond. This is followed by intramolecular migratory insertion of the tethered cyclopentenyl alkene into the newly formed palladium-carbon bond. A final β-hydride elimination step regenerates the palladium(0) catalyst and yields a tricyclic product containing a new five-membered ring. The use of chiral phosphine ligands in this process can lead to the formation of tertiary or quaternary stereocenters with high enantioselectivity. wikipedia.orgrsc.org

Another key transformation is palladium-catalyzed carboamination . This reaction involves the coupling of an aryl or alkenyl halide with a nitrogen nucleophile that has a pendant alkene. For a substrate like an N-protected this compound, this process can form a new heterocyclic ring, a C-N bond, and a C-C bond in a single step. Studies on analogous systems, such as N-protected γ-aminoalkenes, have shown that these reactions are highly effective for synthesizing functionalized pyrrolidines. nih.govnih.gov The mechanism often involves a critical syn-aminopalladation step, and the reaction conditions can be tuned (e.g., by the choice of base) to tolerate a wide range of functional groups. nih.govnih.gov

Table 1: Key Palladium-Catalyzed Reactions Involving Cyclopentenyl Amine Scaffolds

Reaction TypeSubstrate ExampleKey Mechanistic StepProduct TypeRef.
Intramolecular Heck2-Bromo-N-(cyclopent-2-enyl)anilineMigratory InsertionTricyclic Heterocycle wikipedia.orgprinceton.edu
CarboaminationN-Boc-2-(cyclopent-2-enyl)aniline + Aryl Bromidesyn-AminopalladationFused Pyrrolidine nih.govnih.gov

Other Metal-Catalyzed Transformations

Beyond palladium, ligands derived from the this compound scaffold have potential applications in catalysis involving other transition metals such as rhodium and nickel.

In rhodium-catalyzed asymmetric hydroformylation , chiral phosphine or phosphite ligands are used to direct the addition of hydrogen and carbon monoxide across a double bond to form chiral aldehydes. nih.govsemanticscholar.orgresearchgate.net Chiral bis-phosphine ligands derived from the this compound backbone could be evaluated in this context. The goal is to achieve high regioselectivity (favoring the branched aldehyde) and high enantioselectivity. The modular synthesis of such ligands allows for fine-tuning to match the specific electronic and steric demands of different olefin substrates. nih.govresearchgate.net

Nickel-catalyzed cyclizations represent another area of application. Nickel catalysts are effective in promoting arylative cyclizations of substrates containing tethered alkynes or allenes. nih.govnih.gov A chiral phosphinooxazoline/nickel complex, for example, has been used for the desymmetrizing arylative cyclization of alkynyl malonate esters to produce chiral cyclopentenones. nih.gov Ligands based on this compound could be designed to participate in similar enantioselective nickel-catalyzed transformations, such as the cyclization of enynes. rsc.org

Principles of Chelation in this compound Derived Complexes

The effectiveness of a ligand in catalysis is intrinsically linked to its ability to coordinate with a metal center. Ligands derived from this compound can act as bidentate chelators, binding to a metal through two distinct points: the nitrogen atom of the aniline group and the π-electrons of the cyclopentenyl double bond. uomustansiriyah.edu.iqlibretexts.org This dual coordination forms a stable chelate ring, which can enhance catalyst stability and influence the geometry around the metal center, thereby controlling the stereochemical outcome of a reaction. youtube.com

The nitrogen atom acts as a classic Lewis base, donating a lone pair of electrons to an empty orbital on the metal. The alkene's π-bond coordinates to the metal in what is described by the Dewar-Chatt-Duncanson model. This involves a synergistic interaction where the filled π-orbital of the alkene donates electron density to an empty d-orbital on the metal, while a filled d-orbital on the metal back-donates electron density into the empty π* antibonding orbital of the alkene. libretexts.org

This N, π-alkene chelation is crucial in intramolecular reactions like the Heck cyclization. The coordination of the pendant alkene to the palladium center positions it correctly for the subsequent migratory insertion step, making the intramolecular process highly efficient compared to its intermolecular counterpart. princeton.edu The geometry and stability of these chelate complexes can be studied using techniques like X-ray crystallography and computational methods such as Density Functional Theory (DFT) to understand ligand-metal interactions and rationalize catalytic performance. nih.govrsc.org

Theoretical and Computational Investigations of 2 Cyclopent 2 Enyl Aniline Systems

Electronic Structure and Molecular Orbital Analyses

The electronic structure of 2-(Cyclopent-2-enyl)aniline is fundamentally dictated by the interplay between the electron-donating amino group and the aromatic π-system of the aniline (B41778) ring, as well as the electronic nature of the cyclopentenyl substituent. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons and identifying the regions of the molecule most likely to participate in chemical reactions.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can elucidate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aniline derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring, making the molecule susceptible to electrophilic attack. The LUMO is generally a π* orbital of the benzene ring. The presence of the cyclopentenyl group can perturb these orbitals.

The amino group acts as a strong electron-donating group, increasing the energy of the HOMO and activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The cyclopentenyl group, being an alkyl substituent, has a weaker electron-donating effect. Computational studies on similar aromatic systems suggest that the HOMO of this compound would be localized primarily on the aniline ring and the nitrogen atom, while the LUMO would be distributed over the aromatic ring. The π-bond of the cyclopentenyl ring also contributes to the molecule's electronic landscape, offering a site for electrophilic addition. researchgate.net

Table 1: Calculated Molecular Orbital Properties for a Model Aniline System

Molecular OrbitalEnergy (eV)Primary Contribution
HOMO-5.8π (aniline ring), p (Nitrogen)
LUMO-0.9π* (aniline ring)
HOMO-1-6.5π (aniline ring)
LUMO+10.2π* (aniline ring)

Note: The data in this table is illustrative and based on typical values for aniline derivatives calculated using DFT methods. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping out the potential reaction pathways for this compound. Two prominent reactive sites in the molecule are the nucleophilic amino group and the π-bond of the cyclopentenyl ring. This duality allows for a range of possible transformations, with intramolecular reactions being of particular interest.

One such reaction is an intramolecular hydroamination, where the N-H bond of the aniline adds across the C=C bond of the cyclopentenyl ring. rsc.orgrsc.org This process, which can be catalyzed by acids or transition metals, would lead to the formation of a new heterocyclic ring system. Computational studies on similar intramolecular hydroaminations of non-activated aminoalkenes have shown that the reaction can proceed through a concerted or stepwise mechanism. rsc.org DFT calculations can be employed to determine the activation barriers and reaction energies for these pathways, thus predicting the feasibility and regioselectivity of the cyclization. For this compound, this could lead to the formation of a five- or six-membered nitrogen-containing ring fused to the aromatic system.

Another potential reaction is electrophilic addition to the cyclopentenyl double bond. libretexts.orgpressbooks.pub The mechanism of this reaction involves the initial attack of an electrophile on the π-bond, forming a carbocation intermediate. pressbooks.pub The stability of this carbocation, which can be assessed computationally, will dictate the regioselectivity of the addition according to Markovnikov's rule. pressbooks.pubyoutube.com The subsequent attack of a nucleophile on the carbocation completes the addition. Quantum chemical calculations can model the entire reaction pathway, including the transition state for the initial electrophilic attack, providing a detailed understanding of the reaction kinetics and stereoselectivity. masterorganicchemistry.com

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound is not rigid, owing to the rotational freedom around the C-N bond and the C-C bond connecting the two ring systems, as well as the flexibility of the cyclopentenyl ring. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which in turn influences the molecule's reactivity and physical properties.

Computational methods, such as molecular mechanics and higher-level quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify the various conformers and the energy barriers between them. nih.gov For this compound, the relative orientation of the cyclopentenyl group with respect to the aniline ring is a key conformational variable. Steric hindrance between the hydrogen atoms on the cyclopentenyl ring and the amino group or the aromatic ring will play a significant role in determining the preferred conformations.

The cyclopentenyl ring itself exists in an envelope or twist conformation. The substitution pattern on the ring can influence the relative stability of these conformations. mst.edu Theoretical calculations can predict the lowest energy conformation of the cyclopentenyl ring and how its conformation changes upon reaction. Furthermore, if the molecule undergoes cyclization, new stereocenters can be created. Computational analysis can provide insights into the stereochemical outcome of such reactions by calculating the energies of the diastereomeric transition states leading to different stereoisomers. nih.gov

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)
A2.5
B90°0.0
C180°1.8

Note: This data is hypothetical and for illustrative purposes. The dihedral angle represents the rotation around the bond connecting the aniline ring to the nitrogen atom. The relative energies are estimates based on general principles of steric hindrance in similar molecules.

Energy Landscape and Transition State Calculations

A comprehensive understanding of a chemical reaction requires mapping the energy landscape, which connects the reactants, intermediates, transition states, and products. Transition state theory is a cornerstone of this analysis, and computational chemistry provides the tools to locate and characterize transition states. ucsb.eduyoutube.com

For a potential intramolecular hydroamination of this compound, transition state calculations can identify the geometry of the highest energy point along the reaction coordinate. e3s-conferences.org The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible cyclization pathways (e.g., leading to different ring sizes or stereoisomers), the most favorable reaction outcome can be predicted. rsc.org

Calculations can also reveal the nature of the transition state by analyzing its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The atoms involved in this vibrational mode provide a clear picture of the bond-breaking and bond-forming processes occurring at the transition state. For electrophilic addition to the cyclopentenyl ring, transition state calculations can model the interaction of the electrophile with the double bond and elucidate the factors controlling the reaction's regiochemistry.

Table 3: Calculated Activation Energies for a Postulated Intramolecular Cyclization

Reaction PathwayRing Size FormedActivation Energy (kcal/mol)
Exo-cyclization5-membered25
Endo-cyclization6-membered30

Note: The data presented is illustrative and based on computational studies of similar intramolecular hydroamination reactions. The actual values for this compound would depend on the specific reaction conditions and the computational method employed.

Advanced Analytical Methodologies for Structural and Mechanistic Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of 2-(Cyclopent-2-enyl)aniline. While specific experimental spectra for this exact compound are not widely published, its characteristic spectral features can be predicted based on the constituent functional groups: the aniline (B41778) ring and the cyclopent-2-enyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the aniline ring, typically in the range of 6.5-7.5 ppm. The olefinic protons of the cyclopentenyl ring would appear further downfield in the 5.5-6.0 ppm region. The aliphatic protons on the cyclopentenyl ring and the methine proton would produce signals in the upfield region, approximately between 1.5 and 4.0 ppm. The N-H protons of the amine group would likely appear as a broad singlet.

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon atom bonded to the nitrogen appearing in the 140-150 ppm range. The olefinic carbons of the double bond in the cyclopentenyl ring would resonate around 130-140 ppm, while the aliphatic carbons would be found in the 20-40 ppm range.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. orientjchem.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group on the aniline ring typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the cyclopentenyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations from both the aromatic ring and the cycloalkene are expected in the 1450-1650 cm⁻¹ range. A C-N stretching band for the aromatic amine should be visible around 1250-1335 cm⁻¹. arabjchem.org

Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern, aiding in structural confirmation. For this compound (C₁₁H₁₃N), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 159.23 g/mol ). Common fragmentation patterns could include the loss of the cyclopentenyl group or fragmentation within the ring structure.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Signals / PeaksCorresponding Functional Group / Protons
¹H NMR~6.5 - 7.5 ppmAromatic protons (C₆H₄)
~5.5 - 6.0 ppmOlefinic protons (-CH=CH-)
~1.5 - 4.0 ppmAliphatic protons (-CH₂-, -CH-)
Broad singletAmine protons (-NH₂)
¹³C NMR~140 - 150 ppmAromatic C-N
~115 - 130 ppmAromatic C-H, C-C
~130 - 140 ppmOlefinic carbons (-C=C-)
~20 - 40 ppmAliphatic carbons (-C-)
IR Spectroscopy~3300 - 3500 cm⁻¹N-H stretch (primary amine)
~3000 - 3100 cm⁻¹Aromatic C-H stretch
<3000 cm⁻¹Aliphatic C-H stretch
~1450 - 1650 cm⁻¹Aromatic & Alkenyl C=C stretch
~1250 - 1335 cm⁻¹Aromatic C-N stretch
Mass Spectrometrym/z ≈ 159Molecular Ion Peak [M]⁺

Chromatographic and Separation Techniques in Synthesis and Purification

Chromatographic techniques are essential for the isolation and purification of this compound after its synthesis and for analyzing the purity of the final product.

Column Chromatography is a standard method for the purification of aniline derivatives. rsc.org Due to the moderate polarity of this compound, silica (B1680970) gel is an effective stationary phase. researchgate.net Elution is typically performed using a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in a nonpolar solvent like petroleum ether or hexane. The separation is monitored by Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the pure product. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the synthesized monomer and can also be used for preparative separation. sielc.comthermofisher.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common method for analyzing aniline compounds. sielc.comchromatographyonline.com Detection is often achieved using a UV detector, as the aniline ring is strongly UV-active.

Table 2: Typical Chromatographic Conditions for this compound

TechniqueStationary PhaseTypical Mobile PhasePurpose
Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate gradientPurification / Isolation
HPLCC18 (Reversed-Phase)Acetonitrile / WaterPurity Analysis

Thermal Analysis Methods for Polymer Characterization (e.g., Thermogravimetry Analysis)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of polymers derived from this compound. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For poly(this compound), TGA reveals a multi-stage degradation process. The thermal stability of this polymer is comparable to that of unsubstituted polyaniline. The analysis indicates that significant decomposition begins at temperatures above 300°C. Research on the polymer has identified distinct stages of weight loss, which correspond to the loss of dopant molecules, moisture, and the subsequent degradation of the polymer backbone. rcsi.sciencercsi.science The final decomposition occurs at temperatures exceeding 600°C.

Table 3: Thermal Degradation Data for Poly(this compound)

Temperature for 10% Weight Loss (°C)Temperature for 50% Weight Loss (°C)Char Yield at 800°C (%)
~310~520~35

Electrophysical and Electrical Conductivity Measurements for Polymeric Materials

The electrophysical properties of poly(this compound) are of significant interest due to its classification as a conducting polymer. The electrical conductivity of the polymer is highly dependent on factors such as the monomer-to-oxidant ratio during synthesis and the reaction duration. rcsi.sciencercsi.science

Studies have shown that poly(this compound) exhibits semiconductor behavior. Its electrical conductivity has been measured, and the temperature dependence of this conductivity has been investigated. From these measurements, key parameters such as charge carrier mobility can be calculated. rcsi.scienceresearchgate.net The introduction of the cyclopentenyl substituent can influence the polymer's morphology and solubility, which in turn affects its electrical properties compared to unsubstituted polyaniline. The conductivity is typically measured using a four-probe method on thin films of the polymer.

Table 4: Electrophysical Properties of Poly(this compound)

PropertyTypical Value RangeNotes
Electrical Conductivity (σ)10⁻⁵ to 10⁻³ S/cmValue is dependent on synthesis conditions and doping level.
Charge Carrier Mobility (µ)10⁻⁵ to 10⁻⁴ cm²/V·sCalculated from temperature-dependent conductivity measurements. rcsi.sciencemdpi.com

Note: Values are based on reported data for poly(this compound) and related functionalized polyanilines. rcsi.sciencercsi.scienceresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(Cyclopent-2-enyl)aniline in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling cyclopentene derivatives with aniline precursors under controlled conditions. For example, a Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling could be employed. Key steps include maintaining anhydrous conditions, using catalysts like palladium or nickel complexes, and purifying intermediates via column chromatography or recrystallization . Reaction progress should be monitored using thin-layer chromatography (TLC) or NMR spectroscopy.

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the cyclopentene ring and aniline moiety.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of NH2_2 (stretch ~3400 cm1^{-1}) and C=C (stretch ~1600 cm1^{-1}) functional groups .
  • X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles (if crystalline samples are obtainable).

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer : Due to the potential toxicity of aromatic amines:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Implement waste disposal protocols for amine-containing byproducts.
  • Monitor for methemoglobinemia symptoms (e.g., cyanosis) in case of accidental exposure, as aniline derivatives are known hematotoxicants .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved during structural analysis?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in cyclopentene) or solvent interactions. Strategies include:

  • Variable-Temperature NMR : To assess conformational flexibility.
  • DFT Calculations : Compare computed chemical shifts (using software like Gaussian or ORCA) with experimental data.
  • Deuterium Exchange Experiments : Confirm NH2_2 proton signals and rule out impurities .

Q. What experimental approaches are used to study the environmental stability and microbial degradation of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Inoculate the compound with soil or wastewater microbes under aerobic/anaerobic conditions. Monitor degradation via HPLC or GC-MS.
  • Gene Expression Profiling : Use qPCR to track bacterial dioxygenase genes (e.g., andA, andB) linked to aniline degradation pathways .
  • Metabolite Identification : Characterize intermediates like catechol derivatives using LC-HRMS .

Q. How can computational modeling optimize reaction conditions for functionalizing this compound in materials science applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination).
  • Molecular Dynamics (MD) : Simulate polymer compatibility when incorporating the compound into conductive polymers.
  • QSAR Models : Correlate substituent effects (e.g., cyclopentene ring strain) with electronic properties (e.g., HOMO-LUMO gaps) .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the NH2_2 group (e.g., with acetyl or Boc) to prevent undesired nucleophilic attacks.
  • Catalyst Optimization : Screen ligands (e.g., phosphines, N-heterocyclic carbenes) to enhance reaction selectivity.
  • Kinetic Control : Adjust temperature and solvent polarity to favor the desired pathway over thermodynamic products .

Data Presentation and Analysis

Q. How should researchers statistically validate reproducibility in synthetic yields across multiple batches?

  • Methodological Answer :

  • ANOVA Testing : Compare yields from ≥3 independent trials to assess variance.
  • Control Experiments : Include internal standards (e.g., known reaction with >90% yield) to calibrate equipment and techniques.
  • Error Bars and Confidence Intervals : Report data with ±SD or 95% CI in graphical summaries .

Ethical and Regulatory Considerations

Q. What regulatory frameworks govern the use of this compound in academic research?

  • Methodological Answer : Compliance with REACH (EU) and EPA Toxics Release Inventory (TRI) regulations is mandatory. Document hazard classifications (e.g., GHS pictograms) and ensure Institutional Review Board (IRB) approval for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.